N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine
Overview
Description
N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine (NBFCOH) is an organofluorine compound with a variety of uses in synthetic organic chemistry. It is a versatile reagent used in a range of reactions, including alkylation, acylation, and cyclopropanation. NBFCOH is also a useful building block for the synthesis of other compounds, such as heterocycles, peptides, and nucleosides. It is highly reactive and can be used to generate or modify a wide range of compounds.
Mechanism Of Action
N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine is a highly reactive compound and can be used to generate or modify a wide range of compounds. It can be used as a catalyst for the synthesis of heterocycles and peptides, as well as for the synthesis of polymers, nanoparticles, and other materials. It can also be used to introduce fluorine atoms into organic compounds, which can affect their physical and chemical properties.
Biochemical And Physiological Effects
The biochemical and physiological effects of N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine are not well understood. It is known to be highly reactive and can be used to generate or modify a wide range of compounds. It is also known to be toxic and can cause irritation to the skin and eyes.
Advantages And Limitations For Lab Experiments
N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine is a versatile reagent with a variety of uses in synthetic organic chemistry. It is highly reactive and can be used to generate or modify a wide range of compounds. It is also relatively inexpensive and easy to obtain. However, it is also highly toxic and should be handled with care.
Future Directions
Future research on N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine could focus on its use in drug discovery, materials science, and other areas. It could also be used to synthesize novel compounds with potential therapeutic properties. Additionally, research could be conducted to better understand its biochemical and physiological effects. Finally, further research could be conducted to explore its potential uses in other areas, such as catalysis, energy storage, and environmental remediation.
Scientific Research Applications
N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, it is used as a catalyst for the synthesis of heterocycles and peptides. In drug discovery, it is used to synthesize novel compounds with potential therapeutic properties. In materials science, it is used to synthesize polymers, nanoparticles, and other materials with unique properties.
properties
IUPAC Name |
(2-bromo-N-cyclopropyl-4-fluoroanilino) tert-butyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO3/c1-14(2,3)19-13(18)20-17(10-5-6-10)12-7-4-9(16)8-11(12)15/h4,7-8,10H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPRGPMXPZQIOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)ON(C1CC1)C2=C(C=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134902 | |
Record name | Carbonic acid, (2-bromo-4-fluorophenyl)cyclopropylazanyl 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine | |
CAS RN |
1704073-63-1 | |
Record name | Carbonic acid, (2-bromo-4-fluorophenyl)cyclopropylazanyl 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, (2-bromo-4-fluorophenyl)cyclopropylazanyl 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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